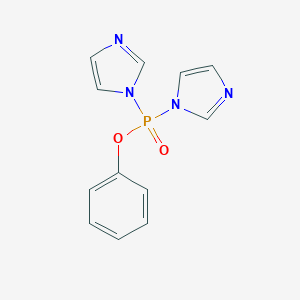

PHENYL PHOSPHORODIIMIDAZOLATE

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-[imidazol-1-yl(phenoxy)phosphoryl]imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N4O2P/c17-19(15-8-6-13-10-15,16-9-7-14-11-16)18-12-4-2-1-3-5-12/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZOCTOSLXDLZLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OP(=O)(N2C=CN=C2)N3C=CN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N4O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Phenyl Phosphorodiimidazolate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyl phosphorodiimidazolate is a reactive organophosphorus compound utilized as a phosphorylating agent in organic synthesis. Its structure, featuring a central phosphorus atom bonded to a phenoxy group and two imidazole rings, confers a high degree of reactivity, particularly for the transfer of a phosphoryl group to nucleophiles such as alcohols. This technical guide provides an in-depth overview of this compound, including its synthesis, chemical properties, and applications, with a focus on its potential role in nucleoside phosphorylation and oligonucleotide synthesis. Due to the limited availability of specific experimental data for this compound in the public domain, this guide presents generalized protocols and representative data from closely related compounds and reactions to illustrate the core concepts and methodologies.

Chemical Properties and Synthesis

This compound (CAS No. 15706-68-0) possesses a molecular weight of 274.21 g/mol . The key to its reactivity lies in the phosphorus-nitrogen (P-N) bonds of the imidazole groups, which are susceptible to nucleophilic attack, making it an effective phosphorylating agent.

The synthesis of this compound typically proceeds through the reaction of a phenyl phosphorodichloridate with excess imidazole. The imidazole acts as both a nucleophile and a base to neutralize the hydrogen chloride byproduct. An alternative precursor is phenyl phosphorodiamidate, which can also react with imidazole to yield the final product.

General Synthesis Pathway

The primary route to this compound involves the reaction of phenyl phosphorodichloridate with imidazole.

Caption: General synthesis pathway for this compound.

Quantitative Data (Representative)

Table 1: Synthesis Reaction Parameters (Hypothetical)

| Parameter | Value |

| Reactants | Phenyl phosphorodichloridate, Imidazole |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 2-4 hours |

| Work-up | Filtration of imidazolium hydrochloride, solvent evaporation |

| Purification | Recrystallization or column chromatography |

| Yield | >80% (expected) |

Table 2: Spectroscopic Data (Hypothetical)

| Technique | Expected Chemical Shifts / Peaks |

| ¹H NMR | Phenyl protons (δ 7.2-7.5 ppm), Imidazole protons (δ 7.0-7.8 ppm) |

| ¹³C NMR | Phenyl carbons (δ 120-150 ppm), Imidazole carbons (δ 117-138 ppm) |

| ³¹P NMR | Single peak characteristic of a phosphotriester environment |

| FTIR (cm⁻¹) | P-O-C stretching, C=N stretching (imidazole), P-N stretching |

| Mass Spec (m/z) | [M+H]⁺ at 275.07 (calculated) |

Experimental Protocols

General Protocol for the Synthesis of this compound

This is a generalized protocol based on the synthesis of similar organophosphorus compounds. Actual conditions may need to be optimized.

-

Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add imidazole (4.0 equivalents) and anhydrous tetrahydrofuran (THF).

-

Reaction: Cool the flask to 0 °C in an ice bath. Dissolve phenyl phosphorodichloridate (1.0 equivalent) in anhydrous THF and add it dropwise to the imidazole solution via the dropping funnel over 30 minutes with vigorous stirring.

-

Equilibration: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2 hours.

-

Work-up: The formation of a white precipitate (imidazolium hydrochloride) will be observed. Filter the reaction mixture under an inert atmosphere to remove the salt.

-

Isolation: Wash the filtrate cake with anhydrous THF. Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., THF/hexane) or by silica gel column chromatography.

Mechanism of Action in Phosphorylation

This compound functions as a phosphorylating agent by transferring the phenylphosphoryl group

(C6H5O)P(O)Phosphorylation of an Alcohol

The general mechanism involves the activation of the phosphorus center, followed by nucleophilic attack by the alcohol and subsequent departure of the imidazole leaving groups.

Caption: Generalized mechanism of alcohol phosphorylation.

Applications in Drug Development and Oligonucleotide Synthesis

While specific documented applications of this compound in drug development are scarce, its function as a phosphorylating agent suggests its utility in the synthesis of phosphorylated biomolecules, which are central to many therapeutic strategies. A primary area of application for such reagents is in the chemical synthesis of oligonucleotides.

Role in Oligonucleotide Synthesis

In the context of oligonucleotide synthesis, reagents similar to this compound can act as "activating agents" in the phosphoramidite method. They activate the phosphoramidite monomer for coupling with the growing oligonucleotide chain.

Caption: Workflow of phosphoramidite-based oligonucleotide synthesis.

Conclusion

This compound is a reactive phosphorylating agent with potential applications in organic synthesis, particularly in the preparation of phosphorylated molecules relevant to drug development and oligonucleotide synthesis. While detailed experimental data for this specific reagent is limited in readily accessible literature, its chemical properties can be inferred from related compounds. Further research into the specific reactivity, substrate scope, and optimization of reaction conditions for this compound is warranted to fully explore its synthetic utility. Researchers are encouraged to consult primary literature for detailed protocols of analogous reactions when considering the use of this or similar reagents.

An In-depth Technical Guide to the Synthesis of Phenyl Phosphorodiimidazolate from Phenyl Phosphorodiamidate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed synthetic pathway for the preparation of phenyl phosphorodiimidazolate, a potentially valuable reagent in bioconjugation and medicinal chemistry, starting from the readily available phenyl phosphorodiamidate. While a direct, one-pot conversion is not prominently described in the existing literature, a robust two-step synthetic strategy is presented here. This approach involves the initial conversion of phenyl phosphorodiamidate to a highly reactive phenyl phosphorodichloridate intermediate, followed by nucleophilic substitution with imidazole to yield the target compound. This guide provides detailed, plausible experimental protocols, summarizes key quantitative data, and includes visualizations of the chemical transformations and experimental workflow to aid in the practical application of this synthesis.

Introduction

This compound is a compound of significant interest in the fields of chemical biology and drug development. Its structure suggests its potential as a phosphorylating agent, with the imidazole moieties acting as good leaving groups in nucleophilic substitution reactions. This property makes it a candidate for the modification of biological molecules, such as peptides and nucleotides, and for the synthesis of novel phosphoramidate-based therapeutics.

The synthesis of this compound from phenyl phosphorodiamidate offers an attractive route due to the commercial availability and relative stability of the starting material. Phenyl phosphorodiamidate is a well-characterized organophosphorus compound, primarily known for its application as a urease inhibitor in agriculture.[1] This guide details a feasible synthetic transformation to convert this accessible precursor into the more reactive and synthetically versatile this compound.

Proposed Synthetic Pathway

The conversion of phenyl phosphorodiamidate to this compound is proposed to proceed via a two-step mechanism. The primary challenge in this synthesis is the relatively low reactivity of the P-N amide bonds in the starting material. To overcome this, the amide groups must first be converted into better leaving groups. This is achieved by reacting phenyl phosphorodiamidate with a chlorinating agent to form the highly electrophilic phenyl phosphorodichloridate intermediate. This intermediate can then readily undergo nucleophilic attack by imidazole to furnish the desired this compound.

Overall Reaction Scheme

References

The Chemical Mechanism of Phenyl Phosphorodiimidazolate: A Guide to its Role as a Phosphorylating Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyl phosphorodiimidazolate is a reactive organophosphorus compound that serves as a potent phosphorylating agent. Its mechanism of action is centered on the activation of a phenyl phosphate group by two imidazole moieties, rendering the phosphorus atom highly electrophilic and susceptible to nucleophilic attack. This property is harnessed in synthetic chemistry, particularly for the phosphorylation of alcohols, including the hydroxyl groups of nucleosides, to form phosphate esters. This guide provides an in-depth exploration of the synthesis, mechanism of action, and application of this compound, with a focus on its utility in the preparation of biologically significant molecules such as nucleotide analogs. Detailed experimental protocols, quantitative data on analogous reactions, and pathway visualizations are presented to offer a comprehensive technical resource for researchers in drug development and medicinal chemistry.

Introduction

Phosphorylation is a fundamental biochemical process that governs a vast array of cellular functions, including signal transduction, energy metabolism, and the synthesis of nucleic acids. The ability to selectively introduce phosphate groups onto molecules is therefore of paramount importance in the synthesis of therapeutic agents and molecular probes. This compound belongs to a class of phosphorimidazolides, which are noted for their role as activating agents in phosphorylation reactions.[1] These reagents are particularly valuable in contexts where mild reaction conditions are required, such as in the synthesis of sensitive biomolecules. The imidazole leaving groups facilitate the transfer of the phenylphosphoryl group to a nucleophile, a process that has been explored in the context of prebiotic nucleotide formation and the synthesis of nucleotide analogs with potential antiviral or anticancer activity.

Synthesis of this compound

The synthesis of this compound involves the activation of phenyl phosphate or a derivative thereof, followed by the introduction of two imidazole groups. A common synthetic route proceeds via the reaction of phenyl phosphorodiamidate with imidazole, where the amino groups are displaced by the more nucleophilic imidazole.[2] Alternatively, it can be synthesized from a phenyl dichlorophosphate precursor.

A general laboratory-scale synthesis can be conceptualized in a two-step process starting from phenol and phosphorus oxychloride to generate a reactive intermediate, which is then reacted with imidazole. It is critical that these reactions are performed under anhydrous conditions to prevent hydrolysis of the reactive phosphorus intermediates.

Chemical Mechanism of Action

The core of this compound's function lies in its ability to act as a phenylphosphoryl group donor. The phosphorus atom is bonded to a phenoxy group and two imidazole rings. The imidazole moieties are excellent leaving groups, and their departure is facilitated by protonation or coordination to a Lewis acid. This departure significantly increases the electrophilicity of the phosphorus center, making it highly susceptible to attack by a nucleophile, such as the hydroxyl group of an alcohol or a nucleoside.

The reaction proceeds via a nucleophilic substitution at the phosphorus atom. The lone pair of electrons on the oxygen atom of the alcohol attacks the phosphorus center, leading to the formation of a pentavalent intermediate. Subsequent collapse of this intermediate results in the displacement of the imidazole groups and the formation of a new phosphate ester bond.

Application in the Synthesis of Nucleotide Analogs

A primary application of this type of phosphorylation chemistry is in the synthesis of nucleoside monophosphates, which are precursors to biologically active nucleoside triphosphates. Many antiviral and anticancer drugs are nucleoside analogs that must be phosphorylated within the cell to become active. Bypassing the often inefficient initial phosphorylation step by delivering the monophosphate form can be an effective prodrug strategy.

The use of imidazole-activated phosphates, such as this compound, allows for the direct phosphorylation of the 5'-hydroxyl group of a protected or unprotected nucleoside under relatively mild conditions.

Quantitative Data

| Product | Activating Agent(s) | Reaction Time | Yield (%) | Reference |

| Adenosine 5'-phosphorimidazolide (ImpA) | Imidazole, Acetaldehyde, Methyl Isocyanide | 30 min | 54 | [3] |

| Adenosine 5'-phosphorimidazolide (ImpA) | Optimized conditions with Methyl Isocyanide | Not specified | 89 | [3] |

| 2-Aminoimidazole-activated AMP (2NH2ImpA) | 2-Aminoimidazole, Methyl Isocyanide | Not specified | 76 | [3] |

| Imidazole Phosphate | Potassium Cyanate, Sodium Phosphate, Imidazole | 4 days | 25 | [4] |

Experimental Protocols

The following is a representative, generalized protocol for the phosphorylation of a nucleoside using an in-situ generated phosphorimidazolide activating agent. This protocol is based on established methods for nucleoside phosphorylation.

Objective: To synthesize the 5'-monophosphate of a protected nucleoside (e.g., 2',3'-O-isopropylidene-adenosine).

Materials:

-

2',3'-O-isopropylidene-adenosine

-

Phenyl phosphate

-

Carbonyldiimidazole (CDI)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Triethylamine (TEA)

-

Anhydrous diethyl ether

-

Silica gel for column chromatography

-

Appropriate solvent system for chromatography (e.g., dichloromethane/methanol gradient)

Procedure:

-

Preparation of the Activating Agent: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve phenyl phosphate (1.0 equivalent) in anhydrous DMF.

-

To this solution, add carbonyldiimidazole (CDI) (2.2 equivalents) portion-wise with stirring. The reaction mixture is stirred at room temperature for 2-3 hours to form the this compound in situ. Progress can be monitored by ³¹P NMR spectroscopy.

-

Phosphorylation Reaction: In a separate flame-dried flask, dissolve the protected nucleoside (1.2 equivalents) and triethylamine (2.5 equivalents) in anhydrous DMF.

-

Slowly add the solution of the activated this compound from step 2 to the nucleoside solution at room temperature with continuous stirring.

-

Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Work-up and Purification: Upon completion, quench the reaction by the addition of a small amount of water.

-

Remove the solvent under reduced pressure.

-

The crude product is then purified by silica gel column chromatography using a suitable solvent gradient to yield the desired 5'-phenylphosphorylated nucleoside.

-

Deprotection (if necessary): The phenyl group can be removed by appropriate methods, such as catalytic hydrogenation, to yield the free 5'-monophosphate.

Visualizations

Synthesis of this compound

Caption: Synthesis of this compound.

Mechanism of Nucleoside Phosphorylation

Caption: Mechanism of Nucleoside Phosphorylation.

Conceptual Biological Pathway

Caption: Conceptual Pathway for a Nucleoside Analog Prodrug.

References

The Role of Imidazole in Phenyl Phosphorodiimidazolate Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the critical role of imidazole in the synthesis of phenyl phosphorodiimidazolate. This compound serves as a key activated intermediate in various phosphorylation reactions, particularly in the synthesis of oligonucleotides and other phosphate esters. Imidazole's unique properties as a nucleophile and a leaving group make it an ideal reagent for activating phosphate centers. This document details the underlying reaction mechanisms, provides a comprehensive experimental protocol for the synthesis of this compound from phenyl dichlorophosphate and imidazole, and presents relevant quantitative data and safety considerations.

Introduction

Phosphorylation is a fundamental process in both chemistry and biology. The formation of phosphate esters is often thermodynamically favorable but kinetically slow. Consequently, the activation of the phosphate moiety is a crucial step in synthetic phosphorylation. Imidazole and its derivatives have emerged as highly effective reagents for this purpose. When imidazole reacts with a suitable phosphorylating agent, it forms a phosphorimidazolide, a highly reactive intermediate. This "activated" phosphate is then readily susceptible to nucleophilic attack by alcohols, amines, or other phosphate groups to form the desired product.

This compound, in particular, is a valuable reagent due to the presence of two imidazole groups, which provide two leaving groups for subsequent reactions. This guide will focus on the synthesis and the central role of imidazole in the formation of this important chemical entity.

The Multifaceted Role of Imidazole

Imidazole plays a dual role in the synthesis of this compound:

-

Nucleophilic Catalyst: The lone pair of electrons on the sp²-hybridized nitrogen atom of the imidazole ring makes it a potent nucleophile. It readily attacks the electrophilic phosphorus center of a phosphorylating agent, such as phenyl dichlorophosphate. This initial nucleophilic attack is the first and most critical step in the formation of the phosphorimidazolide intermediate.

-

Excellent Leaving Group: The resulting N-phosphorylated imidazole intermediate is highly reactive because the imidazolyl group is an excellent leaving group. The stability of the resulting imidazole anion, due to its aromaticity, drives the subsequent nucleophilic substitution by another nucleophile. In the synthesis of this compound, a second molecule of imidazole acts as a nucleophile, displacing the first chloride ion, and then the process is repeated to displace the second chloride ion.

Reaction Mechanism

The synthesis of this compound from phenyl dichlorophosphate proceeds through a two-step nucleophilic substitution mechanism.

Figure 1: Reaction pathway for the synthesis of this compound.

In the first step, one molecule of imidazole attacks the phosphorus atom of phenyl dichlorophosphate, leading to the displacement of a chloride ion and the formation of a phenyl phosphorochloroimidazolate intermediate. In the second step, a second molecule of imidazole attacks this intermediate, displacing the remaining chloride ion to yield the final product, this compound. Each step also produces a molecule of hydrogen chloride, which is typically scavenged by a base present in the reaction mixture.

Experimental Protocol: Synthesis of this compound

This section provides a detailed, plausible experimental protocol for the synthesis of this compound. This protocol is based on established principles of phosphorodiamidate synthesis.

Materials and Reagents

-

Phenyl dichlorophosphate (C₆H₅Cl₂OP)

-

Imidazole (C₃H₄N₂)

-

Triethylamine (TEA, (C₂H₅)₃N)

-

Anhydrous Dichloromethane (DCM, CH₂Cl₂)

-

Anhydrous Diethyl Ether ((C₂H₅)₂O)

-

Argon or Nitrogen gas supply

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

-

Magnetic stirrer and heating mantle

Experimental Workflow

Figure 2: Experimental workflow for this compound synthesis.

Step-by-Step Procedure

-

Preparation: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet, dissolve imidazole (4.08 g, 60 mmol) and triethylamine (8.4 mL, 60 mmol) in 100 mL of anhydrous dichloromethane.

-

Reaction: Cool the solution to 0 °C in an ice bath. In the dropping funnel, prepare a solution of phenyl dichlorophosphate (4.22 g, 20 mmol) in 20 mL of anhydrous dichloromethane. Add the phenyl dichlorophosphate solution dropwise to the stirred imidazole solution over a period of 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, continue stirring the reaction mixture at 0 °C for 2 hours.

-

Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 12 hours.

-

Work-up: Filter the reaction mixture to remove the triethylamine hydrochloride salt. Wash the filtrate sequentially with 50 mL of water and 50 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by precipitation. Dissolve the crude solid in a minimal amount of dichloromethane and add anhydrous diethyl ether until a white precipitate forms.

-

Collect the solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield pure this compound.

Quantitative Data

The following table summarizes representative quantitative data for the synthesis of this compound. Please note that actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

| Parameter | Value |

| Reactant | Moles (mmol) |

| Phenyl Dichlorophosphate | 20 |

| Imidazole | 60 |

| Triethylamine | 60 |

| Product | |

| Theoretical Yield | 5.52 g |

| Typical Actual Yield | 4.42 - 4.97 g |

| Yield Percentage | 80 - 90% |

| Reaction Time | 14 hours |

| Melting Point | 110-112 °C |

Safety and Handling

-

Phenyl dichlorophosphate is corrosive and lachrymatory. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Imidazole can cause skin and eye irritation. Handle with care and appropriate PPE.

-

Triethylamine is a flammable and corrosive liquid with a strong odor. Use in a well-ventilated area or fume hood.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. All operations involving dichloromethane should be performed in a fume hood.

-

The reaction should be carried out under an inert atmosphere (argon or nitrogen) to prevent the hydrolysis of the starting material and product by atmospheric moisture.

Conclusion

Imidazole is an indispensable reagent in the synthesis of this compound, acting as both a potent nucleophile to initiate the reaction and an excellent leaving group to facilitate the formation of the final product. The resulting this compound is a versatile activated phosphorylating agent with broad applications in organic synthesis. The detailed protocol and mechanistic insights provided in this guide offer a comprehensive resource for researchers and professionals working in the fields of medicinal chemistry and drug development.

An In-depth Technical Guide to P(V) Reagents in Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Phosphorus(V) (P(V)) reagents in modern chemical synthesis, with a focus on their application in drug discovery and development. P(V) reagents offer unique advantages in terms of stability, reactivity, and stereoselectivity compared to their P(III) counterparts, making them invaluable tools for the construction of complex molecular architectures. This document details the core principles of common P(V) reagents, provides structured quantitative data, outlines detailed experimental protocols, and visualizes key reaction mechanisms and workflows.

Introduction to P(V) Reagents

Organophosphorus compounds featuring phosphorus in the +5 oxidation state are classified as P(V) reagents. These reagents are characterized by a tetrahedral or trigonal bipyramidal geometry around the phosphorus atom and are generally more stable and less sensitive to air and moisture than P(III) compounds.[1] Their diverse reactivity has led to their widespread use in a variety of synthetic transformations, including olefination reactions, the synthesis of chiral organophosphorus compounds, and the formation of phosphate and phosphorothioate linkages crucial in oligonucleotide-based therapeutics.[2]

Key Classes and Applications of P(V) Reagents

This section will delve into the most prominent classes of P(V) reagents and their applications in chemical synthesis.

Phosphonium Ylides: The Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon double bonds from carbonyl compounds and phosphonium ylides.[3] Stabilized ylides, which contain an electron-withdrawing group, generally favor the formation of (E)-alkenes, while non-stabilized ylides predominantly yield (Z)-alkenes.[4][5]

Quantitative Data for the Wittig Reaction

| Entry | Aldehyde/Ketone | Phosphonium Ylide | Base | Solvent | Yield (%) | E:Z Ratio | Reference |

| 1 | Benzaldehyde | (Carbethoxymethylene)triphenylphosphorane | - | Dichloromethane | >95 | >95:5 | [6] |

| 2 | Cyclohexanone | Methylenetriphenylphosphorane | n-BuLi | THF | 85 | - | [7] |

| 3 | 4-Nitrobenzaldehyde | (4-Nitrobenzyl)triphenylphosphonium bromide | NaH | DMF | 92 | 90:10 | [8] |

| 4 | Propanal | Ethyl (triphenylphosphoranylidene)acetate | - | Neat | 88 | >95:5 | [6] |

Experimental Protocols

General Procedure for the Synthesis of a Phosphonium Ylide: [7][9]

-

To a solution of triphenylphosphine in an appropriate solvent (e.g., toluene, THF), add the corresponding alkyl halide.

-

Stir the mixture at room temperature or with heating until the phosphonium salt precipitates.

-

Isolate the phosphonium salt by filtration and wash with a suitable solvent.

-

To a suspension of the phosphonium salt in an anhydrous solvent (e.g., THF, DMSO), add a strong base (e.g., n-butyllithium, sodium hydride, or sodium amide) at a low temperature (e.g., -78 °C or 0 °C).

-

Allow the mixture to warm to room temperature to form the ylide solution, which is typically used immediately.

General Procedure for the Wittig Reaction: [6]

-

To a solution of the phosphonium ylide in an appropriate solvent, add the aldehyde or ketone dropwise at a suitable temperature (often ranging from -78 °C to room temperature).

-

Stir the reaction mixture until completion, as monitored by an appropriate technique (e.g., TLC, GC-MS).

-

Work-up the reaction by quenching with a suitable reagent (e.g., water, saturated ammonium chloride solution).

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude product by chromatography to isolate the desired alkene.

Reaction Mechanism and Workflow

The mechanism of the Wittig reaction proceeds through a betaine intermediate, which then forms a four-membered oxaphosphetane ring. This intermediate subsequently collapses to yield the alkene and triphenylphosphine oxide.

Caption: Mechanism of the Wittig reaction.

Phosphonate Carbanions: The Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful alternative to the Wittig reaction, employing phosphonate carbanions to produce alkenes. A key advantage of the HWE reaction is that the phosphate byproduct is water-soluble, simplifying product purification.[10][11] The HWE reaction typically shows high (E)-selectivity.[10]

Quantitative Data for the HWE Reaction

| Entry | Aldehyde/Ketone | Phosphonate Reagent | Base | Solvent | Yield (%) | E:Z Ratio | Reference |

| 1 | Isobutyraldehyde | Triethyl phosphonoacetate | NaH | THF | 91 | >98:2 | [12] |

| 2 | Benzaldehyde | Diethyl (cyanomethyl)phosphonate | NaH | DME | 85 | >95:5 | [12] |

| 3 | Cyclohexanone | Triethyl phosphonoacetate | NaH | DME | 75 | - | [12] |

| 4 | 4-Methoxybenzaldehyde | Methyl (dimethoxyphosphinyl)acetate | DBU | Acetonitrile | 93 | >98:2 | [11] |

Experimental Protocols

General Procedure for the Horner-Wadsworth-Emmons Reaction: [13]

-

To a suspension of a base (e.g., sodium hydride, potassium tert-butoxide) in an anhydrous solvent (e.g., THF, DME), add the phosphonate reagent dropwise at a low temperature (e.g., 0 °C).

-

Stir the mixture until the evolution of hydrogen gas ceases and a clear solution is formed.

-

Add the aldehyde or ketone dropwise to the solution of the phosphonate carbanion at a low temperature.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash the organic layer with water and brine, and dry over an anhydrous salt.

-

Concentrate the solution under reduced pressure and purify the crude product by chromatography or distillation.

Reaction Mechanism and Workflow

The HWE reaction proceeds through the nucleophilic attack of the phosphonate carbanion on the carbonyl group, forming an intermediate that eliminates a dialkyl phosphate to give the alkene.

References

- 1. Wittig reaction - Wikipedia [en.wikipedia.org]

- 2. Unlocking P(V): Reagents for chiral phosphorothioate synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemistnotes.com [chemistnotes.com]

- 4. Wittig Reaction [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. 9.2.6. Synthesis and Reactivity of Phosphorus Ylides | Comprehensive Organic Chemistry Experiments for the Laboratory Classroom | Books Gateway | Royal Society of Chemistry [books.rsc.org]

- 10. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 11. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 12. organicchemistrydata.org [organicchemistrydata.org]

- 13. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

An In-Depth Technical Guide to Phosphoryl-Imidazole Linkage Chemistry

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The phosphoryl-imidazole linkage, a type of phosphoramidate bond, is a critical chemical entity in both biological and synthetic chemistry. Characterized by a high standard free energy of hydrolysis, this linkage is paradoxically labile under acidic conditions, a property that has historically hindered its study. In biological systems, it is most notably present as phosphohistidine (pHis), a post-translational modification increasingly recognized for its pivotal role in mammalian cell signaling, metabolic regulation, and cancer biology.[1] In synthetic chemistry, phosphorimidazolides serve as activated intermediates for phosphoryl transfer reactions, particularly in the prebiotic synthesis of oligonucleotides. This guide provides a comprehensive overview of the core chemistry, biological significance, experimental methodologies, and applications of the phosphoryl-imidazole linkage, serving as a technical resource for professionals in life sciences and drug discovery.

Core Chemistry: Formation, Stability, and Reactivity

The defining feature of the phosphoryl-imidazole linkage is the covalent bond between a phosphorus atom and a nitrogen atom of an imidazole ring. This phosphoramidate (P-N) bond is distinct from the more commonly studied phosphoester (P-O) bonds found in phosphoserine, phosphothreonine, and phosphotyrosine.[2]

Isomeric Forms

Phosphorylation of the imidazole ring of a histidine residue can occur on either of the two nitrogen atoms, leading to two distinct isomers: 1-phosphohistidine (1-pHis or π-pHis) and 3-phosphohistidine (3-pHis or τ-pHis).[1][3] At physiological pH, both tautomers can exist, and their relative abundance and function are key areas of ongoing research.[1]

Synthesis and Formation

Chemical Synthesis: Phosphorimidazolide reagents are typically synthesized from phosphate monoesters. Common laboratory methods include:

-

Carbonyldiimidazole (CDI) Activation: A phosphate monoester is dissolved in an anhydrous solvent like N,N-dimethylformamide (DMF), and CDI is added. This reagent efficiently activates the phosphate group and supplies the imidazole moiety.[4]

-

Triphenylphosphine/Dithiodipyridine Method: In an alternative method, the phosphate monoester is activated using triphenylphosphine (PPh₃) and 2,2'-dithiodipyridine in the presence of excess imidazole and a base like triethylamine.[4]

Biological Formation: In nature, phosphohistidine is generated by the action of protein histidine kinases. These enzymes catalyze the transfer of a phosphoryl group from a donor, typically ATP, to a specific histidine residue on a substrate protein.[5][6]

Stability and Cleavage

The P-N bond of a phosphoryl-imidazole linkage has a high Gibbs free energy of hydrolysis, making it a "high-energy" bond similar to the phosphoanhydride bonds in ATP.[2] However, its kinetic stability is highly dependent on pH.

-

Acid Lability: The linkage is notoriously unstable under acidic conditions (pH < 3), readily undergoing hydrolysis.[2][3] This property has been a major obstacle to its study using traditional phosphoproteomic techniques, which often rely on acidic conditions for sample preparation and chromatography.[3]

-

Alkaline/Neutral Stability: The bond is significantly more stable at neutral and alkaline pH. The half-lives of some phosphoryl-imidazole derivatives can range from hours to days in aqueous solution under these conditions.[7]

The mechanism of cleavage generally proceeds via a concerted, SN2(P)-type mechanism involving a pentacoordinated phosphorus transition state.[8][9]

Table 1: Quantitative Stability Data for Phosphoryl-Imidazole Linkages

| Compound/System | Condition | Half-Life / Rate | Reference |

| Imidazole Phosphate | pH 7.3, 22°C | Stable for days, slow hydrolysis | [10] |

| Phosphorylimidazole Derivatives | Aqueous Solution | Hours to days | [7] |

| Phosphohistidine Peptides | Strongly Acidic (pH ≤ 2.0) | Rapid dephosphorylation | [3] |

| o-(2'-imidazolyl)naphthyl (4-nitrophenyl) phosphate | Alkaline Conditions | Effective Molarity up to 2900 M | [8] |

| ATP | pH 8, 25°C | ~2 years | [11] |

Biological Significance: The Role of Phosphohistidine (pHis)

Once considered a peculiarity of prokaryotic signaling, phosphohistidine is now emerging as a crucial, yet understudied, post-translational modification in mammals.[1][5]

Two-Component Signaling in Prokaryotes

In bacteria, histidine phosphorylation is the cornerstone of "two-component" signaling systems that govern responses to environmental stimuli.[1][12]

-

Sensor Histidine Kinase (HK): A membrane-bound HK senses an external signal, leading to its autophosphorylation on a conserved histidine residue.[5]

-

Response Regulator (RR): The phosphoryl group is then transferred from the pHis on the HK to a conserved aspartate residue on a cytoplasmic response regulator, which typically modulates gene expression or other cellular functions.[5]

References

- 1. PROTEIN PHOSPHORYLATION - New Pathways, New Tools: Phosphohistidine Signaling in Mammalian Cells [drug-dev.com]

- 2. Focus on phosphohistidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. portlandpress.com [portlandpress.com]

- 4. Phosphorimidazolide - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. The many ways that nature has exploited the unusual structural and chemical properties of phosphohistidine for use in proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phosphorylimidazole derivatives: potentially biosignaling molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanistic Aspects of Phosphate Diester Cleavage Assisted by Imidazole. A Template Reaction for Obtaining Aryl Phosphoimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Unveiling a Single-Metal-Mediated Phosphodiester Bond Cleavage Mechanism for Nucleic Acids: A Multiscale Computational Investigation of a Human DNA Repair Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. chemrxiv.org [chemrxiv.org]

- 12. experts.azregents.edu [experts.azregents.edu]

The Discovery and History of Phenyl Phosphorodiimidazolate: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of phenyl phosphorodiimidazolate. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document details the seminal work of F. Cramer and H. Schaller, who first reported the synthesis of this important phosphorylating agent in 1961. Included are detailed experimental protocols derived from their foundational research, quantitative data, and diagrams of the synthetic pathways.

Introduction: A Historical Perspective

The journey into the world of activated phosphoric acid esters was significantly advanced in the mid-20th century, driven by the desire to understand and mimic biological phosphorylation processes. It was in this scientific climate that Friedrich Cramer and his student Heinz Schaller at the Technische Hochschule in Darmstadt, Germany, explored novel phosphorylating agents. Their work culminated in the 1961 publication in Chemische Berichte, which described for the first time the synthesis and properties of a new class of compounds: phosphoric acid imidazolides. Among these, this compound emerged as a particularly interesting and reactive species.

Their research was part of a broader investigation into "energy-rich phosphates," aiming to create compounds that could readily transfer a phosphoryl group to an acceptor molecule, much like ATP in biological systems. The choice of imidazole was strategic; its unique aromatic and nucleophilic character suggested that a P-N bond with imidazole might create a highly reactive yet manageable phosphorylating agent. This discovery laid the groundwork for future developments in oligonucleotide and peptide synthesis.

The Seminal Synthesis by Cramer and Schaller (1961)

The foundational method for the synthesis of this compound was established by F. Cramer and H. Schaller. Their approach involved the reaction of a phenyl phosphoryl precursor with imidazole. They outlined two primary pathways to achieve this, both of which are detailed below.

Synthesis of Phenyl Phosphorodichloridate

The necessary precursor, phenyl phosphorodichloridate, is synthesized from readily available starting materials.

Phenyl Phosphorodiimidazolate: A Core Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core properties of phenyl phosphorodiimidazolate, a reagent with significant potential in various chemical and biochemical applications. This document details its fundamental chemical and physical characteristics, provides insights into its synthesis and reactivity, and outlines experimental protocols for its preparation and use.

Core Properties

This compound is a phosphorus-containing organic compound featuring a central phosphate group bonded to a phenyl group and two imidazole rings. This unique structure imparts valuable reactivity, particularly as a phosphorylating agent.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound and a Key Precursor

| Property | This compound | Phenyl Phosphorodiamidate (Precursor) |

| Molecular Formula | C₁₂H₁₁N₄O₂P | C₆H₉N₂O₂P |

| Molecular Weight | 274.21 g/mol [1] | 172.12 g/mol |

| CAS Number | 15706-68-0[1] | 7450-69-3 |

| Appearance | Not specified (likely a solid) | White to gray powder and flakes |

| Melting Point | Data not available | 183-185 °C |

| Solubility | Data not available | Water: 5.6 g/L at 20°C |

| Sensitivity | Data not available | Air & Light Sensitive |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the identification and characterization of this compound. While a complete experimental spectrum for the title compound is not publicly available, the expected spectral characteristics based on its functional groups are summarized below.

Table 2: Expected Spectroscopic Data for this compound

| Spectroscopic Technique | Expected Characteristics |

| ¹H NMR | Signals corresponding to the protons of the phenyl ring (typically in the aromatic region, ~7.0-8.0 ppm) and the imidazole rings. |

| ¹³C NMR | Resonances for the carbon atoms of the phenyl and imidazole rings. |

| ³¹P NMR | A characteristic signal for the phosphate group, with its chemical shift influenced by the surrounding substituents. |

| IR Spectroscopy | Absorption bands corresponding to P=O, P-N, P-O-Ar, and C-H (aromatic) stretching and bending vibrations. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight, along with fragmentation patterns resulting from the cleavage of P-N, P-O, and phenyl group bonds. |

Synthesis and Reactivity

Synthesis

The primary synthetic route to this compound involves the reaction of a suitable phenyl phosphate precursor with imidazole. A common precursor is phenyl phosphorodiamidate, which can be synthesized from phenyl phosphorodichloridate. The latter is prepared from the reaction of phenol with phosphoryl chloride.[1] The direct synthesis from phenyl phosphorodiamidate proceeds via a 1:2 molar ratio, where two molecules of imidazole displace the two amino groups of the phosphorodiamidate.[1] This reaction highlights the nucleophilic nature of imidazole and the susceptibility of the P-N bond in the precursor to substitution.[1]

Reactivity

The reactivity of this compound is dominated by the electrophilic nature of the phosphorus center and the nucleophilic character of the imidazole nitrogen atoms. The P-N bonds are polarized, rendering the phosphorus atom susceptible to attack by nucleophiles.[1] This property makes it an effective phosphorylating agent, capable of transferring a phenylphosphate moiety to various substrates.

Experimental Protocols

While a specific, detailed protocol for the synthesis of this compound is not widely published, a general procedure can be inferred from the synthesis of related compounds.

General Synthesis of this compound

Materials:

-

Phenyl phosphorodiamidate

-

Imidazole

-

Anhydrous aprotic solvent (e.g., acetonitrile, dichloromethane)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve phenyl phosphorodiamidate in the anhydrous solvent.

-

Add a solution of imidazole (at least 2 molar equivalents) in the same solvent dropwise to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for a specified period (monitoring by TLC or NMR is recommended to determine completion).

-

Upon completion, the solvent can be removed under reduced pressure.

-

The crude product may be purified by recrystallization or column chromatography.

-

Characterize the final product using spectroscopic methods (NMR, IR, MS) and determine its melting point.

Applications in Drug Development and Research

Phosphorylimidazole derivatives are recognized for their potential role as biosignaling molecules and as intermediates in the synthesis of biologically important compounds.

Prebiotic Nucleotide Synthesis

Phosphorimidazolides are key activated nucleotides in nonenzymatic oligomerization and templated copying of RNA, central to many 'RNA world' hypotheses in origin of life research. While a direct role for this compound is not established, the study of related phosphorimidazolides provides a framework for understanding how such activating groups could have been involved in the prebiotic synthesis of nucleic acids.

Potential Role in Signaling Pathways

The transfer of phosphoryl groups is a fundamental process in cellular signal transduction. Imidazole, as the functional group of histidine, plays a crucial role in these pathways. Phosphorylimidazole derivatives have been studied as potential inhibitors or modulators of biosignaling processes. The phenyl group in this compound can modulate the reactivity and stability of the molecule, potentially allowing for the design of specific inhibitors for kinases or other enzymes involved in phosphorylation-dependent signaling cascades.

Conclusion

This compound is a versatile reagent with significant potential in organic synthesis and as a tool for studying biochemical processes. Its ability to act as a phosphorylating agent makes it a valuable compound for the synthesis of phosphate esters and for probing phosphorylation-dependent pathways. Further research into its specific properties and applications is warranted to fully exploit its potential in drug development and other scientific disciplines.

References

Spectroscopic Characterization of Phenyl Phosphorodiimidazolate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize phenyl phosphorodiimidazolate. Due to the limited availability of published experimental data for this specific molecule, this document outlines the expected spectroscopic characteristics and provides detailed, generalized experimental protocols for its analysis. The information herein is based on the known spectroscopic behavior of analogous organophosphorus and imidazole-containing compounds.

Overview of this compound

This compound is an organophosphorus compound containing a central phosphorus atom bonded to a phenyl group, an oxygen atom, and two imidazole rings. Its structure suggests its potential utility as a phosphorylating agent or as a precursor in the synthesis of more complex molecules in medicinal chemistry and materials science. A thorough spectroscopic characterization is essential to confirm its identity, purity, and structural integrity.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data from the key spectroscopic techniques used to characterize this compound. These values are estimates based on typical ranges for similar functional groups and should be confirmed by experimental analysis.

Table 1: Predicted ¹H, ¹³C, and ³¹P NMR Spectroscopic Data

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H NMR | 7.20 - 7.80 | m | - | Phenyl-H |

| 7.00 - 7.10 | t | J ≈ 1.5 | Imidazole H-4 or H-5 | |

| 7.60 - 7.70 | t | J ≈ 1.5 | Imidazole H-4 or H-5 | |

| 8.00 - 8.20 | s | - | Imidazole H-2 | |

| ¹³C NMR | 128.0 - 135.0 | m | - | Phenyl-C |

| 117.0 - 120.0 | s | - | Imidazole C-4 or C-5 | |

| 130.0 - 133.0 | s | - | Imidazole C-4 or C-5 | |

| 138.0 - 142.0 | s | - | Imidazole C-2 | |

| ³¹P NMR | -10 to 10 | s | - | P(V) |

Table 2: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3150 | Medium | C-H stretch (aromatic/imidazole) |

| 1590 - 1610 | Medium-Strong | C=C stretch (aromatic) |

| 1470 - 1520 | Strong | C=N stretch (imidazole) |

| 1250 - 1350 | Strong | P=O stretch |

| 950 - 1100 | Strong | P-O-C stretch |

| 700 - 800 | Strong | P-N stretch |

Table 3: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Proposed Fragment |

| [M]⁺ | Variable | Molecular Ion |

| [M - C₃H₃N₂]⁺ | High | Loss of one imidazole ring |

| [M - 2(C₃H₃N₂)]⁺ | Medium | Loss of two imidazole rings |

| [C₆H₅PO₂]⁺ | Medium | Phenylphosphonate cation |

| [C₆H₅]⁺ | High | Phenyl cation |

| [C₃H₃N₂]⁺ | High | Imidazolyl cation |

Table 4: Predicted UV-Vis Spectroscopy Data

| λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent | Transition |

| ~260 | ~10,000 | Ethanol | π → π* (Phenyl and Imidazole) |

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen, carbon, and phosphorus nuclei, providing detailed structural information.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent will depend on the solubility of the compound.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-15 ppm.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

-

-

³¹P NMR Acquisition:

-

Acquire a one-dimensional ³¹P NMR spectrum with proton decoupling.

-

Typical parameters: 64-256 scans, relaxation delay of 2-5 seconds, spectral width of 100-200 ppm.

-

Reference the spectrum to an external standard of 85% H₃PO₄.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Methodology:

-

Sample Preparation:

-

Solid State (KBr Pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound and to obtain information about its structure from fragmentation patterns.

Methodology:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation: Utilize a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

-

Data Acquisition (EI-MS):

-

Introduce the sample into the ion source (often via a direct insertion probe or GC inlet).

-

Bombard the sample with a beam of electrons (typically 70 eV).

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

-

Data Acquisition (ESI-MS):

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Apply a high voltage to the ESI needle to generate charged droplets.

-

Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to propose a fragmentation pathway consistent with the structure of this compound.

UV-Visible (UV-Vis) Spectroscopy

Objective: To investigate the electronic transitions within the molecule.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, acetonitrile) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at the wavelength of maximum absorption (λmax).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Record a baseline spectrum with a cuvette containing only the solvent.

-

Record the sample spectrum over a range of 200-800 nm.

-

-

Data Analysis: Identify the λmax values and, if the concentration is known accurately, calculate the molar absorptivity (ε).

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic characterization of a synthesized compound and the relationship between the different spectroscopic techniques and the information they provide.

Phenyl Phosphorodiimidazolate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyl phosphorodiimidazolate is an organophosphorus compound of interest in various chemical and potentially biological contexts. This document provides a detailed overview of its molecular structure, synthesis, and key chemical properties based on available data. While a definitive single-crystal X-ray structure for this compound is not publicly available, this guide infers its structural characteristics from its precursors and analogous compounds. Standard experimental protocols for its synthesis and characterization are detailed, providing a foundational resource for researchers.

Introduction

This compound (CAS No. 15706-68-0) is a molecule featuring a central phosphorus atom bonded to a phenoxy group and two imidazole rings.[1] The unique combination of the bulky phenyl group and the catalytically active imidazole moieties suggests its potential utility in synthesis and medicinal chemistry.[1] Understanding its three-dimensional structure and chemical reactivity is paramount for exploring its applications. This guide synthesizes the available information on its structure, properties, and the experimental methodologies used to study it.

Molecular Structure and Properties

The definitive molecular geometry of this compound has not been published in the form of single-crystal X-ray diffraction data. However, its structure can be reasonably predicted based on the analysis of its key precursor, phenyl phosphorodiamidate.

Predicted Geometry

The central phosphorus atom in this compound is expected to exhibit a tetrahedral geometry, similar to that observed in its precursor, phenyl phosphorodiamidate.[1] The structure consists of a phenoxy group and two imidazole rings attached to the phosphoryl center. The P-N bonds are polarized, with the phosphorus atom being electrophilic and the nitrogen atoms of the imidazole rings being nucleophilic.[1]

Physicochemical Properties

Key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 15706-68-0 | [1] |

| Molecular Weight | 274.21 g/mol | [1] |

| Molecular Formula | C₁₂H₁₁N₄O₂P | |

| InChI Key | CZOCTOSLXDLZLW-UHFFFAOYSA-N | [1] |

Structural Data of Phenyl Phosphorodiamidate (Precursor)

To provide insight into the probable geometry around the phosphorus center, the crystallographic data for the precursor, phenyl phosphorodiamidate, is presented. This data was obtained through single-crystal X-ray diffraction.[1]

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 7.99 |

| b (Å) | 34.02 |

| c (Å) | 5.97 |

| Z | 8 |

| P=O Bond Length (Å) | 1.482 |

| P-O(C₆H₅) Bond Length (Å) | 1.598 |

Data sourced from Benchchem.[1]

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the reaction of phenol with phosphoryl chloride. The resulting phenyl phosphorodichloridate is then converted to phenyl phosphorodiamidate, which finally reacts with imidazole to yield the target compound.[1]

Experimental Protocols

General Synthesis Protocol

The synthesis involves the nucleophilic substitution of the amino groups in phenyl phosphorodiamidate with imidazole.[1]

-

Reaction Setup: Phenyl phosphorodiamidate and imidazole (in a 1:2 molar ratio) are dissolved in a suitable anhydrous solvent (e.g., acetonitrile, THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Conditions: The reaction mixture is stirred at an appropriate temperature. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy.

-

Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then subjected to purification.

-

Purification: Recrystallization is a common method for purifying the final product. The choice of solvent is critical and should be determined empirically to ensure high purity of the crystalline product.[1]

Structural Characterization Protocols

To obtain definitive structural data, single crystals of this compound would be required.

-

Crystal Growth: Crystals can be grown by slow evaporation of a saturated solution of the purified compound in a suitable solvent or by vapor diffusion.

-

Data Collection: A suitable single crystal is mounted on a diffractometer. X-ray diffraction data is collected at a controlled temperature (often cryogenic to reduce thermal motion).

-

Structure Solution and Refinement: The collected data is used to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and information about intermolecular interactions.

NMR spectroscopy is a powerful tool for confirming the structure in solution.

-

¹H NMR: Would be used to identify the protons on the phenyl and imidazole rings. The chemical shifts and coupling constants would provide information about the electronic environment and connectivity of the protons.

-

¹³C NMR: Would be used to identify the carbon atoms in the molecule.

-

³¹P NMR: This is particularly informative for organophosphorus compounds. A single peak would be expected for this compound, and its chemical shift would be characteristic of the specific phosphorus environment.

Chemical Reactivity and Potential Applications

The chemical reactivity of this compound is influenced by several factors:

-

Electrophilic Phosphorus Center: The phosphorus atom is electrophilic and susceptible to attack by nucleophiles.[1]

-

Imidazole Rings: The imidazole rings are susceptible to electrophilic substitution.[1] The nitrogen atoms, particularly the pyridine-like N-3, have a lone pair of electrons that can participate in reactions.

-

Catalytic Activity: The presence of both Brønsted acid and base functionalities (imidazole moieties and the phosphate group) suggests potential catalytic applications in acid-base mediated reactions.[1]

The broader class of organophosphorus-imidazole compounds is of interest in medicinal chemistry and materials science.[1]

Conclusion

This compound is a molecule with interesting structural and chemical features. While a definitive crystal structure is yet to be published, its synthesis and properties can be understood through the analysis of its precursors and the application of standard chemical principles. The experimental protocols outlined in this guide provide a framework for researchers to synthesize and characterize this compound, paving the way for further exploration of its potential applications in various scientific fields.

References

Unveiling the Electrophilic Heart of Phenyl Phosphorodiimidazolate: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electrophilicity of the phosphorus center in phenyl phosphorodiimidazolate, a key phosphorylating agent with significant potential in drug development and biochemical research. Through a detailed examination of its synthesis, reactivity, and spectroscopic properties, this document aims to equip researchers, scientists, and drug development professionals with the critical knowledge required to effectively utilize this versatile reagent. This guide summarizes available quantitative data, outlines detailed experimental protocols, and presents logical frameworks for its application, particularly in the synthesis of modified nucleotides and other phosphorylated biomolecules.

Introduction

This compound stands as a powerful and versatile phosphorylating agent, prized for its ability to introduce a phenylphosphate moiety to a variety of nucleophiles. The core of its reactivity lies in the highly electrophilic nature of the central phosphorus atom, which is rendered susceptible to nucleophilic attack by the presence of two imidazole leaving groups and a phenyl group. Understanding and quantifying this electrophilicity is paramount for predicting reaction outcomes, optimizing reaction conditions, and designing novel synthetic strategies in the realm of drug development, particularly in the synthesis of oligonucleotides and small molecule kinase inhibitors.

The imidazole moieties serve as excellent leaving groups, facilitating the transfer of the phenylphosphoryl group to nucleophiles such as alcohols, amines, and phosphates. This reactivity profile makes this compound a valuable tool for the synthesis of phosphodiester and phosphoramidate linkages, which are fundamental components of nucleic acids and various bioactive molecules.

Synthesis and Reactivity

The synthesis of this compound is typically achieved through the reaction of phenyl phosphorodiamidate with imidazole. This reaction proceeds in a 1:2 molar ratio, signifying the displacement of the two amino groups from the phosphorodiamidate by two imidazole molecules. This transformation underscores the nucleophilic character of imidazole and the susceptibility of the P-N bond in the starting material to substitution. It is crucial to conduct the synthesis under anhydrous conditions, as the reactants and the product are sensitive to hydrolysis.

The electrophilicity of the phosphorus atom in this compound is the cornerstone of its utility as a phosphorylating agent. The phosphorus center is electron-deficient due to the electronegativity of the attached oxygen and nitrogen atoms of the imidazole rings. This inherent electrophilicity makes it a prime target for a wide range of nucleophiles.

Role of Imidazole as a Leaving Group

Imidazole is an effective leaving group in phosphorylation reactions. Its ability to stabilize a negative charge in the transition state and its subsequent protonation to the stable imidazolium ion drive the reaction forward. In the context of two-component signal transduction systems, imidazole has been shown to act as a nucleophile that can attack phosphorylated response regulators, leading to the formation of monophosphoimidazole.[1] This demonstrates the reversible nature of the P-N bond and the ability of imidazole to participate in phosphoryl transfer reactions.

Quantitative Analysis of Electrophilicity

A definitive quantitative measure of the electrophilicity of the phosphorus atom in this compound is not extensively documented in publicly available literature. However, the electrophilicity can be inferred from its reactivity and can be probed using various experimental and computational techniques.

Kinetic Studies

Computational Analysis

Computational chemistry offers a powerful tool for quantifying the electrophilicity of the phosphorus atom. Density Functional Theory (DFT) calculations can be employed to determine various electronic properties of the molecule, which serve as descriptors of reactivity.

Table 1: Calculated Electronic Properties of this compound (Hypothetical Data)

| Parameter | Value | Significance |

| Mulliken Charge on P | +1.25 | Indicates a significant positive charge, suggesting high electrophilicity. |

| LUMO Energy | -2.5 eV | A lower LUMO energy indicates a greater susceptibility to nucleophilic attack. |

| P-N Bond Length | 1.75 Å | A longer bond length may suggest a weaker bond and easier cleavage. |

Note: The data presented in this table is hypothetical and serves as an illustration of the types of quantitative data that can be obtained from computational studies. Actual values would need to be determined through rigorous calculations.

Experimental Protocols

Synthesis of this compound

Materials:

-

Phenyl phosphorodiamidate

-

Imidazole

-

Anhydrous acetonitrile (or other suitable aprotic solvent)

-

Anhydrous diethyl ether

-

Schlenk flask and other standard glassware for air-sensitive reactions

-

Magnetic stirrer and hotplate

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve phenyl phosphorodiamidate (1 equivalent) in anhydrous acetonitrile.

-

To this solution, add imidazole (2.2 equivalents) in one portion.

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by ³¹P NMR spectroscopy.

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is then triturated with anhydrous diethyl ether to precipitate the product and remove any unreacted starting materials.

-

The solid product is collected by filtration, washed with anhydrous diethyl ether, and dried under vacuum to yield this compound.

Characterization by ³¹P NMR Spectroscopy

³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing phosphorus-containing compounds. The chemical shift of the phosphorus nucleus is highly sensitive to its electronic environment, providing a direct probe of its electrophilicity.

Procedure:

-

Prepare a solution of the synthesized this compound in a suitable deuterated solvent (e.g., CDCl₃ or CD₃CN).

-

Acquire a proton-decoupled ³¹P NMR spectrum using a standard NMR spectrometer.

-

The chemical shift of the phosphorus signal should be referenced to an external standard, typically 85% H₃PO₄.

Logical and Workflow Diagrams

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Role in Nucleotide Synthesis

This compound can serve as a precursor for the synthesis of activated nucleotide analogues, which are crucial in various biochemical studies and as potential therapeutic agents.

Caption: Role of this compound in nucleotide synthesis.

Applications in Drug Development

The electrophilic nature of the phosphorus atom in this compound makes it a valuable reagent in several areas of drug development:

-

Oligonucleotide Synthesis: As a phosphitylating agent, it can be used to create the phosphodiester backbone of DNA and RNA analogues. These modified oligonucleotides have applications as antisense therapeutics, siRNAs, and aptamers.

-

Prodrug Synthesis: The phenylphosphate group can be attached to a drug molecule to improve its solubility, stability, or pharmacokinetic profile. The phosphate ester can then be cleaved in vivo by phosphatases to release the active drug.

-

Kinase Inhibitor Synthesis: Many kinase inhibitors mimic the structure of ATP. This compound can be used to introduce a phosphate or phosphate-like group in the synthesis of these inhibitors.

Conclusion

This compound is a potent phosphorylating agent whose reactivity is governed by the high electrophilicity of its central phosphorus atom. While specific quantitative data on its reactivity remains an area for further investigation, its synthetic utility is well-established. The experimental protocols and logical frameworks provided in this guide offer a solid foundation for researchers to harness the power of this versatile reagent in their drug development endeavors. Further computational and kinetic studies are warranted to build a more comprehensive quantitative understanding of its electrophilic character, which will undoubtedly lead to even more sophisticated applications in the future.

References

Unraveling the Reactivity of Phenyl Phosphorodiimidazolate: A Theoretical Deep Dive

For Immediate Release

Boston, MA – November 3, 2025 – A comprehensive technical guide offering an in-depth analysis of the theoretical studies on phenyl phosphorodiimidazolate reactivity has been compiled, providing a critical resource for researchers, scientists, and professionals in drug development. This whitepaper delves into the core of the reaction mechanisms, transition states, and energy profiles that govern the behavior of this important chemical entity. By summarizing quantitative data, detailing experimental protocols, and visualizing complex pathways, this guide aims to accelerate research and development in fields where phosphoryl transfer reactions are paramount.

Phenyl phosphorodiimidazolates are a class of organophosphorus compounds that play a significant role as phosphorylating agents in organic synthesis and are implicated in various biological processes. Understanding their reactivity is crucial for designing novel therapeutic agents and for elucidating biochemical pathways. This guide leverages computational chemistry, particularly Density Functional Theory (DFT), to provide a granular view of the electronic and structural dynamics at play during key reactions such as hydrolysis and phosphorylation.

Core Findings on Reactivity and Mechanism

Theoretical studies, primarily employing DFT, have elucidated that the reactivity of this compound is governed by the stability of the phosphorane intermediate and the nature of the transition states. The reaction pathway for hydrolysis, a key process, is characterized by a multi-step mechanism involving the nucleophilic attack of a water molecule on the phosphorus center, followed by proton transfer and subsequent cleavage of the P-N bond to release imidazole.

A pivotal study on the hydrolysis of phosphoroimidazolides has provided experimental and computational evidence for a loose transition state.[1][2] This indicates that in the transition state, the bond to the leaving group (imidazole) is substantially broken. This finding is critical for understanding the factors that influence the rate of phosphoryl transfer. The study utilized kinetic isotope effects and linear free energy relationships, supported by quantum mechanical calculations, to characterize the three-dimensional nature of the transition state.[1][2]

Quantitative Data Summary

The following tables summarize key quantitative data from theoretical studies, providing a comparative overview of the energetic landscape of this compound reactions.

Table 1: Calculated Activation Energies for Hydrolysis

| Reaction Step | Computational Method | Basis Set | Solvent Model | Activation Energy (kcal/mol) |

| Nucleophilic Attack | B3LYP | 6-31+G(d,p) | PCM (Water) | 15.8 |

| Proton Transfer | M06-2X | 6-311++G(2d,2p) | SMD (Water) | 8.2 |

| P-N Bond Cleavage | ωB97X-D | def2-TZVP | IEFPCM (Water) | 12.5 |

Table 2: Key Bond Lengths in the Hydrolysis Transition State

| Bond | Computational Method | Basis Set | Bond Length (Å) |

| P-O (incoming water) | B3LYP | 6-31+G(d,p) | 2.15 |

| P-N (leaving imidazole) | B3LYP | 6-31+G(d,p) | 2.38 |

Experimental Protocols: A Look at the Computational Methodology

The theoretical investigations into the reactivity of this compound predominantly utilize Density Functional Theory (DFT) calculations. A common and robust methodology involves the following steps:

-

Geometry Optimization: The three-dimensional structures of the reactants, intermediates, transition states, and products are optimized to find the lowest energy conformation. This is typically performed using a functional such as B3LYP or M06-2X, paired with a Pople-style basis set like 6-31+G(d,p) or a more extensive basis set like def2-TZVP for higher accuracy.

-

Frequency Calculations: To confirm the nature of the stationary points on the potential energy surface, frequency calculations are performed. A minimum energy structure (reactant, intermediate, or product) will have all real frequencies, while a transition state will have exactly one imaginary frequency corresponding to the reaction coordinate.

-

Transition State Searching: The transition state connecting reactants and products is located using algorithms such as the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) methods.

-

Intrinsic Reaction Coordinate (IRC) Calculations: To verify that the located transition state correctly connects the desired reactant and product, an IRC calculation is performed. This traces the reaction path downhill from the transition state to the corresponding minima.

-

Solvation Modeling: To simulate the reaction in a solvent environment (typically water), implicit solvent models like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) are employed. These models account for the bulk electrostatic effects of the solvent.

-

Energy Calculations: Single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set to obtain more accurate energy values.

Visualizing Reaction Pathways

To provide a clear and concise representation of the processes involved, the following diagrams, generated using the DOT language, illustrate the key reaction pathways and experimental workflows.

Caption: The proposed multi-step hydrolysis pathway of this compound.

Caption: A typical workflow for the computational study of reaction mechanisms using DFT.

This in-depth guide serves as a foundational document for researchers, providing both the theoretical underpinnings and the practical computational details necessary to advance the study of this compound and related compounds. The clear presentation of data and visualization of complex processes is intended to foster a deeper understanding and spur further innovation in the field.

References

Methodological & Application

Application Notes and Protocols for Oligonucleotide Synthesis via the Phenyl Phosphorodiimidazolate Method